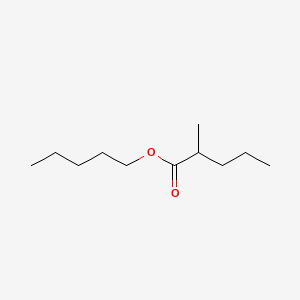

Pentyl 2-methylpentanoate

Description

Structure

3D Structure

Properties

CAS No. |

6297-48-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

pentyl 2-methylpentanoate |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-9-13-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

SDCYWLNURCILGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(C)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Conventional Esterification Pathways for Pentyl 2-Methylpentanoate (B1260403)

Traditional methods for synthesizing esters like pentyl 2-methylpentanoate have long been the cornerstone of chemical production. These pathways typically involve the direct reaction of a carboxylic acid and an alcohol or the use of more reactive carboxylic acid derivatives.

Fischer Esterification and its Modern Adaptations

The most fundamental route to pentyl 2-methylpentanoate is the Fischer esterification, which involves the reaction of 2-methylpentanoic acid with a pentanol (B124592) isomer (e.g., 1-pentanol) under acidic catalysis. cerritos.edumasterorganicchemistry.comlibretexts.org This reversible reaction requires conditions that drive the equilibrium towards the product side. masterorganicchemistry.com Typically, this is achieved by using an excess of the alcohol reactant or by removing water as it is formed during the reaction. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com A typical laboratory procedure involves heating a mixture of 2-methylpentanoic acid, an excess of pentanol, and a catalytic amount of p-toluenesulfonic acid in a solvent like cyclohexane. The water produced is removed azeotropically using a Dean-Stark apparatus, which effectively shifts the equilibrium and leads to high yields of the desired ester, often in the range of 70-90%. google.com

The mechanism proceeds via protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a water molecule, which is subsequently eliminated. Final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Methylpentanoic Acid | Pentanol (excess) | p-Toluenesulfonic Acid | Cyclohexane | Reflux, azeotropic water removal | 70-90% | google.com |

| Acetic Acid | 1-Pentanol (B3423595) | Sulfuric Acid | Acetic Acid (excess) | Reflux (60-70 min) | - | chegg.com |

This table presents typical conditions for Fischer esterification to produce pentyl esters.

Acid Anhydride and Acyl Chloride Mediated Routes

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of 2-methylpentanoic acid, such as its corresponding acyl chloride (2-methylpentanoyl chloride) or acid anhydride, can be used. These reactions are generally faster and proceed to completion, often not requiring an acid catalyst.

The synthesis using an acyl chloride involves reacting 2-methylpentanoyl chloride with pentanol. thieme-connect.com The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct. google.com 2-Methylpentanoyl chloride itself can be readily prepared from 2-methylpentanoic acid by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). thieme-connect.comgoogle.com For instance, the reaction of (2R,3R)-3-(3-methoxyphenyl)-2-methylpentanoic acid with phosphorus pentachloride in toluene (B28343) yields the corresponding acyl chloride with a 94.7% yield. google.com

An alternative high-yield method involves the use of 1-acylimidazoles. For example, t-butyl 2-methylpentanoate was synthesized in 95% yield by reacting 1-(2-methylpentanoyl)imidazole with t-butanol in the presence of N-bromosuccinimide. oup.com This method is notable for its mild conditions and applicability to sterically hindered alcohols. oup.com

| Acid Derivative | Alcohol | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Methylpentanoyl Chloride | 3-Methyl-2-buten-1-ol | Pyridine | - | - | - | google.com |

| 1-(2-Methylpentanoyl)imidazole | t-Butanol | N-Bromosuccinimide | Dichloromethane | Room Temperature, 1 hr | 95% | oup.com |

This table illustrates the synthesis of esters via acyl chloride and related intermediates.

Transesterification Processes and Catalytic Systems

Transesterification is another viable pathway, involving the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.com For the synthesis of pentyl 2-methylpentanoate, a readily available ester like methyl 2-methylpentanoate could be reacted with pentanol. The reaction can be catalyzed by either acids (H₂SO₄, p-TsOH) or bases (e.g., sodium methoxide, NaOCH₃). masterorganicchemistry.com

To drive the reaction to completion, a large excess of the reactant alcohol (pentanol) is typically used to shift the equilibrium towards the formation of the desired pentyl ester and the more volatile alcohol byproduct (methanol). masterorganicchemistry.comvaia.com This process is particularly useful in industrial settings for converting commodity methyl esters into higher-value specialty esters. researchgate.net Various catalytic systems have been developed, including scandium(III) triflate and silica (B1680970) chloride, which efficiently promote transesterification under relatively mild conditions. organic-chemistry.org

| Starting Ester | Alcohol | Catalyst | Conditions | Product | Reference |

| Methyl Pentanoate | Isopentyl Alcohol (excess) | H⁺ (acid) | - | Isopentyl Pentanoate | vaia.com |

| Various Esters | Various Alcohols | Silica Chloride | - | Transesterified Esters | organic-chemistry.org |

| Various Esters | Various Alcohols | Sc(OTf)₃ | Boiling alcohol | Transesterified Esters | organic-chemistry.org |

This table shows examples of catalytic systems used for transesterification.

Novel Catalytic Approaches in Ester Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for ester synthesis, moving away from corrosive homogeneous catalysts and harsh reaction conditions.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion and environmental impact. mdpi.com For the esterification of 2-methylpentanoic acid with pentanol, solid acid catalysts are promising alternatives to mineral acids.

Examples of such catalysts include sulfonic acid-functionalized resins like Amberlyst-15 and various zeolites (e.g., H-ZSM-5, H-beta). mdpi.com While effective, ion-exchange resins can have limitations regarding thermal stability, often degrading at temperatures above 120 °C. mdpi.com Zeolites, on the other hand, can be constrained by their small pore sizes, which may hinder the reaction of bulkier molecules like pentanol and 2-methylpentanoic acid. mdpi.com More robust catalysts, such as a styrene-divinylbenzene acid resin (sPSB-SA), have shown high stability at temperatures up to 180 °C, making them suitable for such esterification reactions. mdpi.com The development of hydrophobic solid acid catalysts is also an area of interest, as they can prevent the catalyst's active sites from being deactivated by the water produced during the reaction. mdpi.com

| Catalyst Type | Example | Key Advantages | Potential Limitations | Reference |

| Sulfonic Acid Resin | Amberlyst-15 | High activity | Low thermal stability (<120 °C) | mdpi.com |

| Zeolite | H-ZSM-5, H-beta | High acidity, shape selectivity | Small pore size may limit reactants | mdpi.com |

| Stable Polymer Resin | sPSB-SA | High thermal stability (180 °C) | - | mdpi.com |

| Functionalized Silica | TiSBA-15-Me-PrSO₃H | Hydrophobicity, synergistic acid sites | Complex synthesis | mdpi.com |

This table summarizes various heterogeneous catalysts potentially applicable to pentyl 2-methylpentanoate synthesis.

Homogeneous Organocatalysis and Ligand Design

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. beilstein-journals.org N-heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for esterification and transesterification reactions. organic-chemistry.org

In one proposed mechanism for transesterification, the NHC acts as a strong Brønsted base, deprotonating the alcohol to enhance its nucleophilicity for the subsequent acylation reaction. organic-chemistry.org This allows the reaction to proceed under mild, often room-temperature, conditions. Chiral phosphoric acids represent another class of organocatalysts that can activate carbonyl compounds towards nucleophilic attack, providing a pathway for asymmetric synthesis. rsc.org While primarily explored for creating chiral centers, the underlying principle of activating the carbonyl group is applicable to general ester synthesis. The use of organocatalysts avoids issues of metal contamination in the final product and aligns with the principles of green chemistry. nih.govnih.gov

| Catalyst Class | Example | Activation Mode | Advantages | Reference |

| N-Heterocyclic Carbene (NHC) | - | Brønsted/Lewis base catalysis | Metal-free, mild conditions | organic-chemistry.org |

| Chiral Phosphoric Acid (CPA) | - | Brønsted acid catalysis | Metal-free, potential for asymmetry | beilstein-journals.orgrsc.org |

This table highlights classes of homogeneous organocatalysts relevant to ester synthesis.

Stereoselective Synthesis Strategies

Pentyl 2-methylpentanoate contains two chiral centers, one in the carboxylic acid portion (at carbon 2) and one in the alcohol portion (the pentan-2-yl group). This gives rise to four possible stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer, which is crucial in fields like fragrance and pheromone chemistry where different stereoisomers can have distinct biological activities. upol.cz

Chiral catalysts are instrumental in producing enantiomerically enriched compounds. upol.cz One effective strategy is the asymmetric synthesis of one of the chiral precursors. For instance, enantiomerically enriched (R)- or (S)-2-methylpentanoic acid can be synthesized via the asymmetric hydrogenation of an achiral precursor, 2-methylenepentanoic acid. This reaction can be catalyzed by a chiral transition-metal complex, such as a Ruthenium(II) catalyst bearing a chiral diphosphine ligand. researchgate.net

Research on the asymmetric hydrogenation of similar substrates has shown that reaction parameters significantly influence both the conversion rate and the enantiomeric excess (ee), which is a measure of the chiral purity of the product. researchgate.netresearchgate.net The presence of an amine, like triethylamine, can enhance both the reaction rate and the degree of asymmetric induction. researchgate.net

| Pressure (atm H₂) | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 10 | None | ~55 | ~68 |

| 10 | Triethylamine | ~85 | ~75 |

| 30 | None | ~70 | ~70 |

| 30 | Triethylamine | ~95 | ~76 |

| 70 | None | ~75 | ~71 |

| 70 | Triethylamine | >99 | ~76 |

Once the chiral acid is obtained, it can be esterified with either racemic or enantiopure pentan-2-ol to yield the desired stereoisomer of pentyl 2-methylpentanoate.

Asymmetric induction can also be achieved directly during the esterification step, often through biocatalysis. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols or carboxylic acids. encyclopedia.pubmdpi.com In a kinetic resolution, the enzyme selectively catalyzes the esterification of one enantiomer of the racemate at a much higher rate than the other. encyclopedia.pub

For example, in the synthesis of pentyl 2-methylpentanoate, one could start with racemic 2-methylpentanoic acid and 1-pentanol (an achiral alcohol to simplify the system). A lipase (B570770), such as Candida antarctica lipase B (CaLB), could preferentially convert one enantiomer (e.g., the R-enantiomer) into the corresponding pentyl ester, leaving the unreacted S-enantiomer of the acid in the mixture. researchgate.net The resulting ester and the remaining acid can then be separated. The efficiency of this process is described by the enantiomeric ratio (E). High E-values are desirable for effective separation. encyclopedia.pub

Studies on the structurally similar (R,S)-2-methylbutyric acid have demonstrated the feasibility of this approach, achieving high enantiomeric excess for the produced ester. researchgate.net

Chemical Reactivity and Derivative Synthesis Studies

The reactivity of pentyl 2-methylpentanoate is dominated by the chemistry of the ester functional group. Hydrolysis and transesterification are two of the most significant reactions, leading to the cleavage or transformation of the ester.

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either acid or base, and the mechanisms differ significantly. wikipedia.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. youtube.comlibretexts.org To drive the reaction toward the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.ca

The steps are as follows:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). ucalgary.ca

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca

Deprotonation of the oxygen from the attacking water molecule. ucalgary.ca

Protonation of the alkoxy (-OR) group to make it a good leaving group (an alcohol). ucalgary.ca

Elimination of the alcohol, reforming the carbonyl group.

Deprotonation to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), and is effectively irreversible. wikipedia.orgmasterorganicchemistry.com The irreversibility is due to the final step, where the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is unreactive toward the alcohol. libretexts.org

The mechanism proceeds via nucleophilic acyl substitution:

Nucleophilic attack of a hydroxide ion (⁻OH) on the electrophilic carbonyl carbon. ucalgary.ca

Formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com

The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (⁻OR) as the leaving group. ucalgary.ca

An acid-base reaction occurs where the newly formed carboxylic acid protonates the alkoxide ion, resulting in the final products: a carboxylate salt and an alcohol. masterorganicchemistry.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) and excess water. wikipedia.org | Stoichiometric amount of strong base (e.g., NaOH). wikipedia.org |

| Nature of Reaction | Reversible equilibrium. libretexts.org | Irreversible; goes to completion. libretexts.org |

| Products | Carboxylic acid and alcohol. libretexts.org | Carboxylate salt and alcohol. libretexts.org |

| Key Step | Protonation of carbonyl to activate the ester. ucalgary.ca | Direct nucleophilic attack by hydroxide ion. masterorganicchemistry.com |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For pentyl 2-methylpentanoate, this would involve reacting it with a different alcohol (e.g., methanol) to form methyl 2-methylpentanoate and pentan-2-ol. Like hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The reaction is an equilibrium process, and the product distribution depends on the relative energies and concentrations of the reactants and products. wikipedia.org To shift the equilibrium towards the desired new ester, a large excess of the reactant alcohol is often used, or the alcohol product is removed from the reaction mixture as it forms (e.g., by distillation). wikipedia.org

The general mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

In acid-catalyzed transesterification , the carbonyl is protonated to increase its electrophilicity before being attacked by the new alcohol molecule. wikipedia.org

In base-catalyzed transesterification , the new alcohol is deprotonated by a base to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. wikipedia.org

The rate of transesterification is influenced by several factors, as extensively studied in the context of biodiesel production (the transesterification of triglycerides). mdpi.comwikiwaste.org.uk

| Factor | Effect on Reaction Rate and Equilibrium |

|---|---|

| Temperature | Increasing the temperature generally increases the reaction rate. However, if the temperature exceeds the boiling point of the alcohol, it can be lost to the vapor phase, slowing the reaction. mdpi.com |

| Molar Ratio | A higher molar ratio of alcohol to ester shifts the equilibrium towards the products, increasing the yield of the new ester. mdpi.com |

| Catalyst Type & Concentration | Base catalysts (e.g., NaOH, KOH) are generally faster than acid catalysts at moderate temperatures. Increasing catalyst concentration typically increases the rate up to an optimal point. mdpi.comfrontiersin.org |

| Mixing/Agitation | Since the oil and alcohol phases may be immiscible, vigorous mixing is required to increase the interfacial area and enhance the reaction rate. frontiersin.org |

Functional Group Transformations and Derivatization Approaches

The ester functional group in pentyl 2-methylpentanoate is the primary site for chemical transformations, allowing for its conversion into other classes of organic compounds. The primary reactions involve the cleavage of the ester linkage.

Hydrolysis: The ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄) shifts the equilibrium back towards the starting materials, 2-methylpentanoic acid and the corresponding pentanol. This reaction is the reverse of Fischer esterification. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (NaOH). chemguide.co.uk The reaction produces the sodium salt of the carboxylic acid (sodium 2-methylpentanoate) and the pentanol. chemguide.co.ukvaia.com Subsequent acidification of the salt will yield the free 2-methylpentanoic acid. libretexts.orgchemguide.co.uk

Reduction: The ester functional group can be reduced to yield two alcohol molecules. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction cleaves the ester bond, reducing the acyl portion to a primary alcohol (2-methyl-1-pentanol) and releasing the pentanol from the alkoxy portion. vaia.com

Transesterification: This process involves the reaction of pentyl 2-methylpentanoate with a different alcohol in the presence of an acid or base catalyst. wikipedia.org This results in the exchange of the pentyl group for the new alkyl group from the reacting alcohol, forming a new ester and releasing pentanol. vaia.com This equilibrium-driven reaction can be used to synthesize different esters of 2-methylpentanoic acid from a pre-existing pentyl ester. wikipedia.org

Derivatization at the Alkyl Chains: While the ester group is the most reactive site, derivatization could potentially occur at the alkyl chains (the pentyl group or the pentyl group of the acid moiety) through radical halogenation, although this would likely lead to a mixture of products. More specific derivatizations would require the initial synthesis to start with functionalized precursors to 2-methylpentanoic acid or the pentanol.

Biocatalytic and Biotechnological Production of Pentyl 2 Methylpentanoate

Enzymatic Synthesis Pathways

Enzymes, particularly lipases and esterases, serve as powerful biocatalysts for ester synthesis due to their high selectivity and ability to function under mild conditions. These properties often lead to higher purity products and more environmentally friendly processes compared to conventional chemical synthesis. researchgate.net

Direct esterification of 2-methylpentanoic acid with 1-pentanol (B3423595) is a primary enzymatic route for producing pentyl 2-methylpentanoate (B1260403). The efficiency of this reaction is highly dependent on optimizing various parameters to maximize yield and reaction rate. Lipases (EC 3.1.1.3) are the most extensively studied enzymes for this purpose. inrs.ca

Key parameters influencing the synthesis include temperature, substrate molar ratio, enzyme concentration, and the reaction medium. Research on the synthesis of a structurally similar ester, pentyl 2-methylpropanoate, using Candida rugosa lipase (B570770), demonstrated that enzyme concentration, reaction time, and the acid-to-alcohol molar ratio are the most critical factors. researchgate.net In that study, a yield of approximately 92% was achieved with a lipase concentration of 4.0 g/dm³, a reaction time of 26 hours at 35°C, and a high substrate mole ratio of 2.5 (acid to alcohol). researchgate.net

Studies involving the esterification of 2-methylpentanoic acid with other alcohols have revealed challenges and optimal conditions. The enzymatic esterification of 2-methylpentanoic acid with 1,10-decanediol (B1670011) using the immobilized lipase Lipozyme® 435 (from Candida antarctica lipase B, or CalB) was found to be most effective at 80°C with a biocatalyst concentration of 2.5% (w/w). researchgate.netmdpi.com This study highlighted that lipases like CalB can be less effective when using branched acids compared to linear ones. researchgate.net Increasing the temperature to 90°C led to a reduction in enzyme activity, suggesting an optimal temperature range for maintaining catalyst stability. researchgate.netmdpi.com

Solvent-free systems are increasingly preferred for ester synthesis as they enhance the volumetric productivity of the process and simplify downstream purification. google.com The synthesis of pentyl esters has been successfully carried out in solvent-free batch reactors, achieving high conversion rates. google.com The choice of solvent, when used, can also significantly affect enzyme selectivity and activity. google.com

Table 1: Optimized Parameters in Lipase-Catalyzed Esterification for Related Esters

| Ester Product | Lipase Source | Key Optimized Parameters | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pentyl 2-methylpropanoate | Candida rugosa | Temp: 35°C; Time: 26 h; Mole Ratio (acid/alcohol): 2.5; Enzyme Conc: 4.0 g/dm³ | ~92% | researchgate.net |

| Decane-1,10-diyl bis(2-methylpentanoate) | Lipozyme® 435 (Candida antarctica B) | Temp: 80°C; Enzyme Conc: 2.5% (w/w); Mole Ratio (acid/alcohol): 2:1 | 99% | researchgate.netmdpi.com |

| (R)-Pentyl 2-methylbutyrate | Candida antarctica B | Solvent: Hexane; Time: 2 h | 40% conversion, 90% eep | researchgate.net |

| Pentyl nonanoate | Lipozyme RMIM (Rhizomucor miehei) | Solvent-free; Temp: 45°C; Time: 150 min; Enzyme Conc: 0.2 g | 86% | scielo.br |

Transesterification, also known as alcoholysis, is an alternative enzymatic route where an existing ester reacts with an alcohol to form a new ester and a new alcohol. This method can be advantageous, particularly when using activated acyl donors like vinyl esters, which make the reaction practically irreversible and can lead to very high yields. researchgate.net

While direct research on esterase-mediated transesterification for pentyl 2-methylpentanoate is limited, the principles are well-established for other flavor esters. Lipases and esterases (which hydrolyze short-chain carboxylic acid esters) are both effective catalysts. innovareacademics.in The reaction involves the transfer of the acyl group (2-methylpentanoyl) from a donor ester to 1-pentanol.

Common acyl donors include simple esters like ethyl acetate (B1210297) or methyl butyrate (B1204436). researchgate.netscispace.com However, to drive the reaction equilibrium towards the product, vinyl esters (e.g., vinyl 2-methylpentanoate) are highly effective. The transesterification releases vinyl alcohol, which tautomerizes to acetaldehyde, shifting the equilibrium and resulting in near-quantitative conversion. inrs.ca For instance, the synthesis of (Z)-3-hexen-1-yl acetate via transesterification of (Z)-3-hexen-1-ol with vinyl acetate yielded 99% conversion in 24 hours. researchgate.net

The selection of an enzyme with a high ratio of transesterification activity to hydrolytic activity is crucial, especially in aqueous systems, to prevent the unwanted hydrolysis of the substrate and product esters. google.com

Immobilization of enzymes on solid supports is a key technology that enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles, which is critical for industrial applications. google.comgoogle.com It is also a critical step for developing continuous flow processes in packed-bed reactors. researchgate.net

Several immobilization techniques have been successfully applied for lipases used in ester synthesis:

Adsorption: This is a common and simple method. Lipozyme® 435 and Lipozyme® TL IM are commercial biocatalysts where the lipase from Candida antarctica B and Thermomyces lanuginosus, respectively, are adsorbed onto a resin. researchgate.netresearchgate.net These immobilized enzymes have shown high efficiency and stability. In a solvent-free synthesis of pentyl esters, an immobilized commercial lipase was reused for 10 successive cycles with no significant loss of activity. google.com

Covalent Binding: This method creates strong bonds between the enzyme and the support, minimizing enzyme leaching. researchgate.net Lipases have been covalently immobilized on various supports, including silica (B1680970), resulting in robust biocatalysts. scispace.com

Entrapment: Sol-gel entrapment involves trapping the enzyme within a porous matrix. A sol-gel entrapped Candida antarctica lipase B demonstrated comparable catalytic efficiency to its commercially adsorbed counterpart (CalB-IM™) in the solventless synthesis of n-amyl caproate and retained 99% of its activity after 10 reaction cycles.

Use of Novel Supports: Research has explored the use of inexpensive materials like chrysotile (a magnesium silicate) for lipase immobilization. Lipases from various sources (Mucor javanicus, Pseudomonas cepacia, Rhizopus oryzae) immobilized on chrysotile successfully catalyzed the synthesis of various esters. scispace.com

The performance of the immobilized biocatalyst is also affected by the reaction system. In solvent-free systems, the immobilized enzyme can achieve high conversion rates. google.com The use of immobilized enzymes in continuous packed-bed reactors offers advantages for large-scale production by providing high space-time yields and consistent product quality. researchgate.net

Table 2: Performance of Immobilized Lipases in Ester Synthesis

| Immobilization Method/Support | Enzyme | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| Adsorption on Macroporous Resin | Lipozyme® 435 (CalB) | Synthesis of decane-1,10-diyl bis(2-methylpentanoate) | High stability at 80°C; enabled 99% conversion in 6h. | mdpi.com |

| Adsorption on Chrysotile | Mucor javanicus lipase | Synthesis of n-pentyl laurate | Yields lowered by 25% after the first reuse. | scispace.com |

| Commercial Immobilization | Unspecified Lipase | Synthesis of pentyl propanoate (solvent-free) | Reusable for 10 successive cycles with no signs of damage. | google.com |

| Covalent Immobilization on Activated Silica | Rhizopus oryzae lipase | Synthesis of octyl acetate | Retained >95% activity after 6 cycles. | scispace.com |

Microbial Fermentation and Biosynthesis

Whole-cell biocatalysis, using either native or engineered microorganisms, offers an alternative route for producing esters. This approach can be cost-effective by integrating the synthesis of the necessary enzymes and potentially the precursor acid and alcohol within a single fermentation process.

The natural production of esters is widespread among bacteria, yeasts, and fungi, where they contribute to the natural aroma of fermented foods and fruits. Screening microorganisms from diverse habitats is the first step toward identifying strains capable of producing pentyl 2-methylpentanoate or its precursors. jmbfs.org

Several microbial genera have been identified as producers of related esters:

Streptomyces : Certain species are known to produce methyl 2-methylpentanoate. jmbfs.orgresearchgate.net Furthermore, in a process known as directed biosynthesis, feeding sodium 2-methylpentanoate to cultures of Streptomyces avermitilis resulted in the production of novel avermectin (B7782182) homologs, demonstrating the organism's ability to uptake and utilize 2-methylpentanoic acid.

Lactobacillus : During the fermentation of sour bamboo shoots, Lactobacillus fermentum and Lactobacillus plantarum showed a strong positive correlation with the production of ethyl 2-methylpentanoate. In cheese fermentation, Lactobacillus rhamnosus contributed to the formation of 2-methylpentanoic acid.

Yeasts: Various yeasts are prolific producers of flavor esters. In the solid-state fermentation of fruit pomace, yeasts like Wickerhamomyces hansenii have been shown to produce methyl-2-methylpentanoate, with production levels being strain-specific.

Solid-state fermentation (SSF) is a particularly promising technique for flavor production, where microorganisms are grown on solid, moist substrates like agro-industrial waste, offering a sustainable and economical production platform.

Once a suitable microbial host is identified, metabolic engineering can be employed to enhance the production of the target ester. This involves the rational modification of the organism's metabolic pathways. While specific engineering strategies for pentyl 2-methylpentanoate are not widely reported, established principles can be applied.

Key metabolic engineering strategies would include:

Enhancing Precursor Supply: The biosynthesis of pentyl 2-methylpentanoate requires two precursors: 2-methylpentanoic acid and 1-pentanol. The host organism's metabolic pathways would need to be engineered to overproduce both. 2-methylpentanoic acid is derived from the branched-chain amino acid isoleucine pathway. Engineering efforts could focus on upregulating key enzymes in this pathway and channeling carbon flux towards it. Similarly, pathways for fusel alcohol production, such as the Ehrlich pathway, could be enhanced to increase the synthesis of 1-pentanol.

Overexpression of Ester-Forming Enzymes: The final step is the condensation of the acid and alcohol. While some microbes have native esterases, their activity may be low. A key strategy is to heterologously express a highly active enzyme, such as a lipase (e.g., CalB) or a specific alcohol acyltransferase (AAT), which is responsible for ester formation in many plants. inrs.ca

Cofactor and Energy Engineering: The synthesis of precursors is often an energy- and redox-intensive process. Ensuring a sufficient supply of ATP and reducing equivalents like NADPH is critical. For example, the reduction of an acid to an alcohol requires NADPH, so engineering pathways to regenerate this cofactor could be essential.

Eliminating Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways that drain precursors or consume energy can be downregulated or knocked out.

By combining these strategies, it is theoretically possible to develop a robust microbial cell factory for the efficient and sustainable production of pentyl 2-methylpentanoate.

Bioreactor Design and Process Optimization for Bioproduction

The efficient synthesis of pentyl 2-methylpentanoate via biocatalysis hinges on the careful design of the bioreactor and the optimization of key process parameters. The primary biocatalytic method is the direct esterification of 2-methylpentanoic acid with 1-pentanol, a reaction typically catalyzed by lipases.

Bioreactor Systems

Several bioreactor configurations can be employed for lipase-catalyzed ester synthesis. Packed-bed bioreactors (PBRs) are a common choice, particularly when using immobilized enzymes. In this setup, the immobilized lipase, for instance, Lipozyme® RM IM from Rhizomucor miehei, is packed into a column, and the substrates (acid and alcohol) are continuously passed through it. nih.gov This configuration allows for easy separation of the product from the biocatalyst and enables continuous operation. scielo.br For example, the synthesis of structured triacylglycerols has been successfully carried out in a packed bed bioreactor, demonstrating the feasibility of this system for esterification. nih.gov

Fluidized bed reactors have also been used, offering good mixing and mass transfer properties. An E. coli whole-cell biocatalyst expressing a novel lipase was used in a fluidized bed reactor for the synthesis of isoamyl acetate, achieving high yields and allowing for the recycling of the biocatalyst for multiple cycles. plos.org

For whole-cell fermentations, where microorganisms produce the ester in situ, Solid-State Fermentation (SSF) presents a promising alternative to submerged fermentation (SmF). SSF involves growing microorganisms on a solid substrate with minimal free water, which can mimic the natural environment of some fungi and bacteria, potentially enhancing the production of complex secondary metabolites like flavor esters. nih.gov Agro-industrial wastes such as fruit peels and sugarcane bagasse can serve as low-cost substrates for SSF processes. isidl.comresearchgate.net For instance, a Myroides sp. was used in SSF on a rice medium to produce a variety of aroma esters. nih.gov

Process Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of pentyl 2-methylpentanoate. Key parameters include temperature, substrate molar ratio, enzyme concentration, and water content.

Temperature: Enzymatic reactions are highly sensitive to temperature. For the synthesis of a similar branched ester, decane-1,10-diyl bis(2-methylpentanoate), using the immobilized lipase CalB, the optimal temperature was found to be 80 °C, which achieved a 99% conversion in 6 hours. mdpi.comnih.gov However, higher temperatures can also lead to enzyme denaturation. mdpi.com

Substrate Molar Ratio: The ratio of 2-methylpentanoic acid to 1-pentanol affects the reaction equilibrium. An excess of one of the substrates is often used to drive the reaction towards ester formation. In the synthesis of pentyl oleate, a 1:1 molar ratio was found to be optimal, as higher alcohol concentrations led to enzyme inhibition. mdpi.com Conversely, for the synthesis of decane-1,10-diyl bis(2-methylpentanoate), a molar excess of the acid (20% or 30%) significantly enhanced product purity. mdpi.com

Enzyme Concentration: Increasing the biocatalyst concentration generally increases the reaction rate. For the synthesis of a branched diester, increasing the Lipozyme® 435 concentration from 1.25% to 2.5% (w/w) reduced the reaction time from 8 hours to 6 hours to achieve near-complete conversion. nih.gov

Water Content: Water is a byproduct of esterification and its presence can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. tennessee.edu Therefore, reactions are often carried out in non-aqueous or micro-aqueous media. The removal of water, for example by using molecular sieves, has been shown to significantly improve conversion rates in the synthesis of geranyl esters. nih.gov

The table below summarizes optimized parameters from studies on similar lipase-catalyzed ester syntheses.

| Ester Product | Biocatalyst | Bioreactor Type | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Acid:Alcohol) | Key Findings | Reference |

| Decane-1,10-diyl bis(2-methylpentanoate) | Lipozyme® 435 (immobilized CalB) | Jacketed Batch Reactor | 80 | 2:1 (with 30% acid excess) | Acid excess improved purity to 92.6%. | mdpi.com |

| Pentyl Oleate | Candida antarctica lipase B (immobilized) | Stirred Tank | 65 | 1:1 | Higher alcohol ratios inhibited the enzyme. | mdpi.com |

| Pentyl 2-methylpropanoate | Candida rugosa lipase | Shake Flask | 35 | 2.5:1 | 92% conversion achieved in 26 hours. | researchgate.net |

| Isoamyl Acetate | E. coli whole-cell expressing LipIAF5-2 | Fluidized Bed Reactor | 40 | 1:5 (Glyceryl triacetate:Alcohol) | Near 100% yield; biocatalyst reusable for 5 cycles. | plos.org |

| Pentyl Octanoate | Lipozyme® RM IM | Continuous Packed Bed | 30 | - | Lower temperature minimized enzyme deactivation. | scielo.br |

Genetic and Molecular Aspects of Biosynthesis

The biotechnological production of pentyl 2-methylpentanoate can be achieved either by using isolated enzymes or through whole-cell biocatalysis where a microorganism is engineered to perform the synthesis in vivo. This requires a deep understanding of the relevant enzymes and their corresponding metabolic pathways.

The key enzymes for producing pentyl 2-methylpentanoate are lipases or esterases (for direct esterification) and alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol with an acyl-CoA. researchgate.netnih.gov Metabolic engineering relies on cloning the genes for these enzymes and expressing them, often at high levels, in a suitable host organism.

Enzyme Sources and Gene Cloning

Genes encoding lipases and AATs with desirable characteristics (e.g., high activity, stability, specific substrate affinity) can be sourced from a wide range of organisms, including bacteria, yeasts, and fungi. plos.orgconicet.gov.ar For example, a novel lipase gene was identified in Aspergillus niger and subsequently cloned and expressed in Pichia pastoris for the synthesis of flavor esters. nih.gov In another study, a lipase gene (lipBT) and its required chaperone gene (lifBT) were cloned from Burkholderia territorii and co-expressed in E. coli BL21(DE3)pLysS, highlighting that some lipases require a foldase for proper activation. jmb.or.kr Metagenomic libraries from uncultured microorganisms are also a rich source for discovering novel enzymes. plos.orgplos.org

Expression Systems

Escherichia coli and the yeast Pichia pastoris are common hosts for the heterologous expression of these enzymes due to their well-understood genetics and rapid growth. nih.govnih.gov Expression vectors like pET16b (for E. coli) and pPIC9K (for P. pastoris) are frequently used to introduce the cloned genes into the host. plos.orgnih.gov These vectors place the gene under the control of a strong, inducible promoter, allowing for high-level protein production upon addition of an inducer like IPTG.

The table below provides examples of cloned enzymes used for flavor ester synthesis.

| Enzyme (Gene) | Source Organism | Expression Host | Target Ester(s) | Key Findings | Reference |

| Lipase (LipIAF5-2) | Metagenomic library | E. coli BL21(DE3) | Short-chain esters (e.g., isoamyl acetate) | Whole-cell biocatalyst showed excellent tolerance to substrates. | plos.orgplos.org |

| Lipase (lipBT) & Foldase (lifBT) | Burkholderia territorii | E. coli BL21(DE3)pLysS | Flavor esters | Co-expression with foldase was necessary for lipase activity. | jmb.or.kr |

| Lipase (An-lipase) | Aspergillus niger | Pichia pastoris GS115 | Ethyl lactate, butyl butyrate, ethyl caprylate | Enzyme showed high efficiency in a soybean-oil-solvent system. | nih.gov |

| Alcohol Acetyltransferase (ATF1) | Saccharomyces cerevisiae | E. coli | 2-phenylethylacetate (2-PEAc) | Co-expression with a 2-keto-acid pathway enabled ester production from a precursor. | nih.gov |

| Wax Synthase/AAT (AtfA) | Acinetobacter baylyi ADP1 | E. coli (fadE mutant) | Fatty acid short-chain esters | Combined fatty acid metabolism with alcohol production pathways. | conicet.gov.ar |

For in vivo production, the host microorganism must be able to synthesize the two precursor molecules: 1-pentanol and 2-methylpentanoic acid. This involves engineering the cell's native metabolic pathways to channel intermediates towards the production of these precursors.

Biosynthesis of Precursors

2-Methylpentanoic acid is a branched-chain fatty acid. In nature, such acids are often produced by gut microbes through the metabolism of branched-chain amino acids. medchemexpress.com The most likely precursor for 2-methylpentanoic acid is the amino acid isoleucine . The catabolism of isoleucine via the Ehrlich pathway produces 2-methylbutanal, which can be further oxidized to 2-methylbutanoic acid. A subsequent chain elongation step, analogous to fatty acid synthesis, could then produce 2-methylpentanoic acid.

Alternatively, the L-leucine biosynthetic pathway, which starts from pyruvate (B1213749), produces the intermediate 2-keto-isovalerate. frontiersin.org This pathway can be engineered to produce various branched-chain keto acids. conicet.gov.ar The keto acid 4-methyl-2-oxopentanoate (B1228126) (also known as α-ketoisocaproate) is a key intermediate in leucine (B10760876) biosynthesis. ebi.ac.uk Modification of the enzymes in this pathway could potentially lead to the formation of the required C6 backbone of 2-methylpentanoic acid.

The precursor alcohol, 1-pentanol, can also be synthesized from these keto acid intermediates. A 2-keto acid decarboxylase (KDC) can convert the keto acid to an aldehyde, which is then reduced to the corresponding alcohol by an alcohol dehydrogenase (ADH). conicet.gov.arnih.gov

Assembling the Final Ester

Once the precursor acid and alcohol are available within the cell, the final esterification step can occur via two main routes:

AAT-catalyzed condensation: An alcohol acyltransferase (AAT) enzyme condenses the alcohol (1-pentanol) with the activated form of the acid (2-methylpentanoyl-CoA). This is a common pathway for ester formation in yeasts and fruits. researchgate.netd-nb.info

Lipase-catalyzed esterification: A lipase catalyzes the direct esterification of 2-methylpentanoic acid and 1-pentanol. researchgate.net

A plausible engineered biosynthetic pathway in a host like E. coli is depicted below. It starts from central metabolism (glucose) and diverts intermediates from the cell's native amino acid synthesis pathways. Heterologous genes for a 2-keto acid decarboxylase (KDC), an alcohol dehydrogenase (ADH), and an alcohol acyltransferase (AAT) or lipase would need to be introduced to complete the pathway to pentyl 2-methylpentanoate.

Natural Occurrence and Biosynthesis in Biological Systems

Occurrence in Plant Metabolomes

Based on available scientific literature, pentyl 2-methylpentanoate (B1260403) has not been identified as a naturally occurring volatile compound in the metabolomes of plants. While a wide array of esters are responsible for the characteristic aromas of fruits and vegetables, the specific combination of a pentyl group and a 2-methylpentanoyl group in a single ester molecule is not a commonly reported finding in plant volatile profiles.

Distribution in Fruit and Vegetable Volatile Profiles

Comprehensive analyses of the volatile organic compounds (VOCs) in numerous fruits and vegetables have identified a vast library of esters. However, pentyl 2-methylpentanoate is conspicuously absent from these reports. For instance, studies on the volatile profiles of bananas have identified numerous esters, such as pentyl butanoate and pentyl 3-methyl butanoate, but not pentyl 2-methylpentanoate nih.gov. Similarly, extensive research on the aroma compounds of chili peppers has revealed the presence of related esters like 4-methylpentyl 2-methylbutanoate and ethyl 4-methylpentanoate, yet no detection of pentyl 2-methylpentanoate has been reported researchgate.net. The following table provides examples of related esters found in various fruits, highlighting the absence of pentyl 2-methylpentanoate.

| Fruit | Related Esters Identified | Pentyl 2-methylpentanoate Detected |

| Banana | Pentyl butanoate, Pentyl 3-methyl butanoate | No |

| Chili Pepper | 4-Methylpentyl 2-methylbutanoate, Ethyl 4-methylpentanoate | No |

| Raspberry | Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) | No |

Interactive Data Table: Ester Compounds in Select Fruits

Occurrence in Microbial Metabolites

The metabolic diversity of microorganisms is vast, with the production of a wide array of volatile organic compounds. However, similar to the plant kingdom, pentyl 2-methylpentanoate is not a commonly identified microbial metabolite.

Identification in Fungal Secretions and Fermentation Products

Fungi are known producers of a variety of esters that contribute to the aromas of fermented foods and can also act as signaling molecules. While some fungi are known to produce related compounds, direct evidence for the production of pentyl 2-methylpentanoate is lacking. For example, some yeast species produce 3-methylbutyl pentanoate and 2-methylpropyl hexanoate, but not the target compound researchgate.net. Research into the volatile production of various fungi, including those used in food production and those found in indoor environments, has not reported the presence of pentyl 2-methylpentanoate.

Bacterial Production in Specific Environmental Niches

Bacteria, particularly those in the genus Streptomyces, are known for their complex secondary metabolism and production of a wide range of volatile compounds. While a related compound, methyl 2-methylpentanoate, has been identified as a volatile produced by some Streptomyces species and has shown antifungal activity, there is no evidence to suggest that these or other bacteria naturally produce pentyl 2-methylpentanoate researchgate.netnih.gov. The table below lists some related esters produced by microorganisms.

| Microorganism | Related Ester Produced | Pentyl 2-methylpentanoate Detected |

| Streptomyces spp. | Methyl 2-methylpentanoate | No |

| Yeast (various) | 3-Methylbutyl pentanoate, 2-Methylpropyl hexanoate | No |

Interactive Data Table: Microbial Ester Production

Biosynthetic Precursors and Pathways Elucidation (Non-Human)

Given the lack of evidence for the natural occurrence of pentyl 2-methylpentanoate, there are no known specific biosynthetic pathways for this compound in any biological system. However, it is possible to elucidate the established biosynthetic pathways of its constituent precursors: pentanol (B124592) and 2-methylpentanoic acid. The formation of the final ester would theoretically involve the enzymatic condensation of pentanol with a derivative of 2-methylpentanoic acid, such as 2-methylpentanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

The biosynthesis of pentanol isomers in microorganisms can occur through several pathways, often originating from amino acid metabolism. For example, 2-methyl-1-butanol is derived from the degradation of isoleucine via the Ehrlich pathway nih.govresearchgate.net. This pathway involves the transamination of the amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to the alcohol nih.govresearchgate.net. 1-pentanol (B3423595) is not a common natural product but can be produced in engineered microorganisms by extending the 2-ketobutyrate pathway sciepublish.com.

The biosynthesis of 2-methylpentanoic acid is less commonly detailed in the literature. However, branched-chain fatty acids are known to be synthesized in some bacteria. The biosynthesis typically starts with a branched-chain α-keto acid primer, such as 2-keto-3-methylvalerate (from isoleucine degradation), which is then elongated by the fatty acid synthase (FAS) system.

The citramalate pathway has also been proposed as a source for some branched-chain alcohols and acids in fruits researchgate.net. While the direct biosynthesis of 2-methylpentanoic acid via this pathway is not explicitly described, it highlights a potential route for the formation of branched-chain organic acids in plants.

Enzymatic Steps and Reaction Mechanisms in Biosynthesis

The biosynthesis of pentyl 2-methylpentanoate is a multi-step process involving several key enzymes that convert primary metabolites into the final volatile ester. The pathway can be understood as two converging branches: one that synthesizes the acyl-CoA moiety (2-methylpentanoyl-CoA) and another that produces the alcohol moiety (pentanol). The final step is the condensation of these two molecules, catalyzed by an alcohol acyltransferase (AAT). nih.govfrontiersin.org

The acyl portion, 2-methylpentanoyl-CoA, is derived from the metabolism of branched-chain amino acids, most likely isoleucine, through a series of enzymatic reactions. nih.gov The alcohol portion, pentanol, can be formed through related pathways, such as the reduction of fatty acid derivatives or amino acid catabolism products. frontiersin.org

The primary enzymatic steps are:

Transamination: A branched-chain aminotransferase (BCAT) catalyzes the transfer of an amino group from a precursor amino acid (like isoleucine) to an α-keto acid, producing the corresponding branched-chain α-keto acid. researchgate.net

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then converts the α-keto acid into its corresponding acyl-CoA derivative. researchgate.netfrontiersin.org For example, the α-ketoacid derived from isoleucine, α-keto-β-methylvalerate, is converted to 2-methylbutanoyl-CoA. A similar process involving an additional carbon would yield 2-methylpentanoyl-CoA.

Alcohol Formation: The alcohol precursor, pentanol, is typically formed via the reduction of an aldehyde by an alcohol dehydrogenase (ADH). frontiersin.orgresearchgate.net This aldehyde can originate from the degradation of fatty acids or the catabolism of amino acids.

Esterification: The final and rate-limiting step is catalyzed by an alcohol acyltransferase (AAT). This enzyme facilitates the condensation reaction between the acyl-CoA (2-methylpentanoyl-CoA) and the alcohol (pentanol), releasing coenzyme A (CoA) and forming the final ester, pentyl 2-methylpentanoate. frontiersin.orgnih.gov AAT enzymes are part of the large BAHD superfamily of acyltransferases. frontiersin.org

2-methylpentanoyl-CoA + Pentanol ⇌ Pentyl 2-methylpentanoate + CoA-SH

This reaction is a reversible process, but the continuous removal of the volatile ester product can drive the synthesis forward.

| Enzyme | Abbreviation | Function in the Pathway | Reference |

|---|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Catalyzes the conversion of branched-chain amino acids to their corresponding α-keto acids. | researchgate.net |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | Converts branched-chain α-keto acids into branched-chain acyl-CoAs. | researchgate.netfrontiersin.org |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to form the corresponding alcohols required for esterification. | frontiersin.orgresearchgate.net |

| Alcohol Acyltransferase | AAT | Catalyzes the final condensation of an acyl-CoA with an alcohol to form the ester. | frontiersin.orgnih.govfrontiersin.org |

Isotopic Labeling Studies for Pathway Analysis

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the metabolic fate of precursors. nih.gov In the context of ester biosynthesis, researchers introduce isotopically labeled compounds (e.g., containing deuterium, ²H, or carbon-13, ¹³C) into a biological system, such as fruit tissue, and then analyze the products to see if the isotope has been incorporated. nih.govnih.gov

Studies on branched-chain esters in apples have successfully used this method to confirm their biosynthetic origins. For instance, by feeding fruit tissue with deuterium-labeled isoleucine, scientists observed the incorporation of deuterium into branched-chain esters like 2-methylbutyl acetate (B1210297). nih.gov This provides direct evidence that isoleucine is a primary precursor for the 2-methylbutanoyl moiety of the ester. nih.gov The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which can separate the volatile compounds and detect the mass shift caused by the incorporated isotope. nih.gov

A hypothetical labeling experiment to confirm the precursors of pentyl 2-methylpentanoate would involve the following steps:

Precursor Administration: Introduce a stable isotope-labeled precursor, such as ¹³C-labeled isoleucine or a related α-keto acid, to the biological system (e.g., fruit tissue culture).

Incubation: Allow time for the tissue to metabolize the labeled precursor.

Volatile Extraction and Analysis: Extract the volatile compounds, including pentyl 2-methylpentanoate, and analyze them using GC-MS.

Mass Spectrum Interpretation: Compare the mass spectrum of the ester from the labeled experiment to a control sample. An increase in the molecular mass of pentyl 2-methylpentanoate corresponding to the number of incorporated ¹³C atoms would confirm the metabolic link between the precursor and the product.

Enantioselective analysis can further refine these studies. For example, it has been shown that the chirality of (S)-2-methylbutyl acetate is derived directly from L-isoleucine, indicating that the enzymes in the pathway are stereospecific. nih.gov

| Labeled Precursor Administered | Expected Labeled Intermediate | Expected Labeled Final Product | Anticipated Result from Mass Spectrometry | Reference |

|---|---|---|---|---|

| [U-¹³C₆]-L-Isoleucine | [¹³C]-2-Methylpentanoyl-CoA | Pentyl [¹³C]-2-methylpentanoate | An increase in the mass of the acyl moiety of the ester, confirming isoleucine as the carbon source. | nih.govnih.gov |

| [²H]-Pentanol | Not applicable | [²H]-Pentyl 2-methylpentanoate | An increase in the mass of the alcohol moiety of the ester, confirming pentanol as the direct precursor. | nih.gov |

Advanced Analytical Methodologies for Pentyl 2 Methylpentanoate

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and analysis of pentyl 2-methylpentanoate (B1260403) from various matrices. Both gas and liquid chromatography offer distinct advantages for the separation of this moderately volatile ester.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like pentyl 2-methylpentanoate. mdpi.com Method development focuses on optimizing parameters to achieve efficient separation from other components in a sample. Key considerations include the choice of the stationary phase, temperature programming, and the detector.

Non-polar stationary phases, such as those containing SE-30, are commonly used for the separation of esters. nist.gov The Kovats retention index (RI), a relative measure of retention time, helps in identifying compounds. For pentyl 2-methylpentanoate, a Kovats RI of 1187 has been reported on a standard non-polar column. nih.govnist.gov

Temperature programming is crucial for resolving complex mixtures. A typical GC temperature program might start at a lower temperature and gradually increase to elute compounds with different boiling points. tandfonline.comuii.ac.id For instance, a program could begin at 40-62°C and ramp up to 250°C or higher to ensure all analytes are eluted from the column. tandfonline.com The injection temperature is also a critical parameter; higher temperatures can sometimes lead to the decomposition of thermally unstable compounds, while lower temperatures might not be sufficient to volatilize the analyte. uii.ac.id

Flame ionization detectors (FID) are widely used for the quantification of organic compounds like esters due to their high sensitivity and wide linear range. scielo.br For identification purposes, GC is often coupled with mass spectrometry (GC-MS). researchgate.netmdpi.com

Table 1: GC Parameters for Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Non-polar (e.g., SE-30) | nist.gov |

| Kovats RI (non-polar) | 1187 | nih.govnist.gov |

| Temperature Program | Initial: 40-62°C, Ramp: 5-10°C/min, Final: up to 250°C | tandfonline.com |

| Varying injection temperatures (e.g., 40°C, 140°C, 240°C) | uii.ac.id | |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | scielo.brresearchgate.netmdpi.com |

High-Performance Liquid Chromatography (HPLC) Applications

While GC is prevalent, high-performance liquid chromatography (HPLC) provides a viable alternative, particularly for less volatile esters or when derivatization is not desirable. nih.govoup.com Reverse-phase (RP) HPLC is a common mode for separating esters. sielc.com

For pentyl 2-methylpentanoate, a reverse-phase method using a C18 or a specialized Newcrom R1 column can be employed. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com An acid, like phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to improve peak shape. sielc.comsielc.com The use of core-shell stationary phases in HPLC columns can lead to more efficient separations with shorter analysis times. nih.gov

HPLC with diode array detection (DAD) can be used for quantification, especially if the compound has a chromophore. oatext.com For more universal detection or for structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). acs.org

Table 2: HPLC Conditions for Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reverse-phase C18 or Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile and water mixture | sielc.comsielc.com |

| Mobile Phase Additive | Phosphoric acid or formic acid | sielc.comsielc.com |

| Detector | Diode Array Detector (DAD), Mass Spectrometry (MS) | oatext.comacs.org |

Chiral Chromatography for Enantiomeric Separation and Analysis

Pentyl 2-methylpentanoate possesses a chiral center at the C-2 position of the pentanoate moiety, meaning it can exist as two enantiomers (R and S forms). The separation and quantification of these enantiomers are crucial as they can have different biological and sensory properties. tandfonline.comresearchgate.net

Chiral gas chromatography is a powerful technique for the enantiomeric separation of volatile compounds. acs.org This is often achieved using a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., γ-cyclodextrin). researchgate.nettum.de The different interactions between the enantiomers and the chiral stationary phase lead to their separation.

In some cases, derivatization of the corresponding acid (2-methylpentanoic acid) to a diastereomeric ester with a chiral alcohol can facilitate separation on a non-chiral column. tandfonline.com However, direct separation on a chiral column is generally preferred to avoid potential complications from the derivatization step. nih.gov The enantiomeric distribution of related esters, such as ethyl 2-methylbutanoate, has been successfully determined in complex matrices like wine using chiral GC. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and elucidation of pentyl 2-methylpentanoate. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while NMR spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

When coupled with GC, mass spectrometry (MS) is a powerful tool for identifying pentyl 2-methylpentanoate. researchgate.netmdpi.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

Table 3: Predicted Collision Cross Section (CCS) Values for Pentyl 2-methylpentanoate Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 201.18491 | 152.2 | uni.lu |

| [M+Na]+ | 223.16685 | 156.7 | uni.lu |

Nuclear Magnetic Resonance (NMR) Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of pentyl 2-methylpentanoate.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the structure. For example, one would expect to see distinct signals for the protons on the pentyl chain and the 2-methylpentanoate moiety. The protons on the carbon adjacent to the ester oxygen (in the pentyl group) would appear at a downfield chemical shift compared to the other methylene (B1212753) protons in the chain. Similarly, the methine proton at the C-2 position of the pentanoate group would show a characteristic splitting pattern due to coupling with the adjacent methyl and methylene protons. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The chemical shifts of the other carbons would be consistent with their positions in the pentyl and 2-methylpentanoate groups. While specific NMR data for pentyl 2-methylpentanoate was not found in the search results, data for similar esters like methyl 2-methylpentanoate and ethyl 2-methylpentanoate can serve as a reference. chemicalbook.comchemicalbook.com Chiral shift reagents can be used in NMR to distinguish between enantiomers. orgsyn.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing volatile esters like pentyl 2-methylpentanoate.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds and is ideally suited for identifying pentyl 2-methylpentanoate in complex matrices such as foods and beverages. nih.gov In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being introduced into the mass spectrometer. researchgate.net

For pentyl 2-methylpentanoate, a non-polar or medium-polarity column (e.g., DB-5 or DB-WAX) is typically used for separation. The electron ionization (EI) mass spectrum of pentyl 2-methylpentanoate would be expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 186 may be weak or absent. Key fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. A significant fragment ion would be expected from the McLafferty rearrangement, leading to the loss of a neutral pentene molecule (C₅H₁₀) and the formation of a protonated 2-methylpentanoic acid fragment at m/z 117. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the pentyloxy radical (-OC₅H₁₁) to give an acylium ion [CH₃CH₂CH₂CH(CH₃)CO]⁺ at m/z 99. Another prominent peak would likely correspond to the pentyl cation (C₅H₁₁)⁺ at m/z 71. nih.govgatech.edu

Table 2: Predicted Key Mass Fragments for Pentyl 2-methylpentanoate in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 117 | [C₆H₁₂O₂H]⁺ | McLafferty Rearrangement |

| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage (loss of -OC₅H₁₁) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

While pentyl 2-methylpentanoate itself is volatile and best suited for GC-MS, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing its less volatile or non-volatile precursors, namely 2-methylpentanoic acid and pentanol (B124592). sielc.com This is particularly relevant in studies of biosynthesis or chemical synthesis pathways.

The analysis of short-chain fatty acids (SCFAs) like 2-methylpentanoic acid can be challenging by reversed-phase LC due to their high polarity. mdpi.com However, methods using porous graphitic carbon (PGC) columns or mixed-mode chromatography have been developed for their direct analysis. mdpi.comsielc.com For MS detection, electrospray ionization (ESI) in negative mode is typically employed for the acidic precursor. mdpi.com Alcohols like pentanol are neutral and often require derivatization for sensitive LC-MS analysis, though they can be detected in some systems. ddtjournal.com LC-MS/MS methods, often employing multiple reaction monitoring (MRM), provide high selectivity and sensitivity for quantifying these precursors in complex biological or chemical matrices. mdpi.comlipidmaps.org

Quantitative Analytical Methods

Accurate quantification is essential for understanding the concentration and impact of flavor compounds.

The internal standard (IS) method is a widely used technique in chromatography to improve the precision and accuracy of quantification. mdpi.com This approach involves adding a known amount of a specific compound—the internal standard—to every sample and calibration standard. The IS corrects for variations in injection volume, sample loss during preparation, and instrumental drift. mdpi.com

For the quantification of pentyl 2-methylpentanoate, an ideal internal standard would be a compound that is not naturally present in the sample, is chemically similar to the analyte, and has a similar retention time but is well-resolved chromatographically. mdpi.com Isotopically labeled versions of the analyte (e.g., pentyl 2-methylpentanoate-d₃) are the gold standard as they have nearly identical chemical properties and extraction efficiencies. researchgate.net However, these can be expensive and are not always commercially available. Alternatively, other esters of similar chain length and polarity, such as hexyl butyrate (B1204436) or a different isomer like pentyl 3-methylpentanoate, could be suitable choices. tandfonline.comfrontiersin.org The ratio of the peak area of pentyl 2-methylpentanoate to the peak area of the internal standard is then used to construct a calibration curve for quantification. tandfonline.com

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced ionization efficiency for MS detection. ddtjournal.commdpi.com While pentyl 2-methylpentanoate itself generally does not require derivatization for GC-MS, its precursors (2-methylpentanoic acid and pentanol) often benefit from this step, especially for trace-level analysis.

For the acidic precursor, 2-methylpentanoic acid, esterification is a common derivatization strategy for GC analysis. Reagents such as propyl-chloroformate (PCF) or pentafluorobenzyl bromide (PFBBr) can convert the acid into a more volatile and less polar ester, resulting in better peak shape and sensitivity. rsc.orgfrontiersin.org Silylation reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also effective for derivatizing both carboxylic acids and alcohols, creating derivatives that are amenable to GC-MS analysis. nih.govnih.gov

For enhancing detection in LC-MS, especially for the alcohol precursor (pentanol), derivatization aims to introduce a readily ionizable moiety. Dansyl chloride is a classic reagent that reacts with alcohols to form highly fluorescent derivatives that also show enhanced response in ESI-MS. nih.govpku.edu.cn Other reagents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) for carboxylic acids or phenyl isocyanate for alcohols, can be used to create derivatives with excellent ionization efficiency, allowing for highly sensitive quantification by LC-MS/MS. lipidmaps.orgshimadzu.comresearchgate.net

Theoretical and Computational Studies of Pentyl 2 Methylpentanoate

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties and reactive behavior of molecules like pentyl 2-methylpentanoate (B1260403) at an atomic level. These methods offer insights that are often inaccessible through experimental techniques alone, including detailed structural analysis, the mapping of reaction pathways, and the characterization of non-covalent interactions.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down the compound. For pentyl 2-methylpentanoate (B1260403), the primary abiotic pathways are hydrolysis in water and photolysis in the atmosphere.

Hydrolysis is a chemical reaction with water that can split an ester back into its constituent alcohol and carboxylic acid. libretexts.org This process is a significant degradation pathway for esters present in aqueous environments. cymitquimica.com The hydrolysis of pentyl 2-methylpentanoate yields 2-methylpentanoic acid and pentan-2-ol.

The reaction with pure water is typically very slow. chemguide.co.uklibretexts.org However, the rate is significantly increased by the presence of acid or base catalysts. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, the hydrolysis reaction is reversible. To drive the reaction towards completion, a large excess of water is required. libretexts.org

Alkaline Hydrolysis (Saponification) : When a base such as sodium hydroxide (B78521) is used, the hydrolysis is effectively irreversible because the carboxylic acid is converted to its salt. chemguide.co.uk This method is generally faster and more complete than acid hydrolysis. chemguide.co.uklibretexts.org

Table 1: Hydrolysis Reaction of Pentyl 2-methylpentanoate

| Reactants | Conditions | Products |

| Pentyl 2-methylpentanoate + Water | Acid Catalyst (e.g., H₂SO₄), Heat | 2-Methylpentanoic Acid + Pentan-2-ol |

| Pentyl 2-methylpentanoate + Base (e.g., NaOH) | Heat | Sodium 2-methylpentanoate + Pentan-2-ol |

Photolytic degradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, volatile organic compounds (VOCs) like pentyl 2-methylpentanoate are primarily degraded through reactions with photochemically generated oxidants. conicet.gov.ar

The main atmospheric oxidants are the hydroxyl radical (•OH) and, in certain environments, chlorine atoms (Cl). rsc.org The degradation is initiated by the abstraction of a hydrogen atom from the ester molecule. rsc.org Studies on similar esters, such as amyl acetate (B1210297), show that this process leads to the formation of various smaller, oxygenated products like aldehydes and carboxylic acids. rsc.org For example, the atmospheric oxidation of amyl acetate results in products including formaldehyde, acetaldehyde, propionaldehyde, butyraldehyde, and acetic acid. rsc.org It is expected that pentyl 2-methylpentanoate would follow similar degradation pathways, contributing to the formation of secondary organic aerosols and photochemical smog. conicet.gov.ar The use of sunlight or UV light is generally considered an effective method for degrading chemical contaminants on surfaces like soil. researchgate.net

Biotic Degradation Processes

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of organic chemicals from soil and water.

Microorganisms are fundamental to the breakdown of organic pollutants in the environment. libretexts.org Bacteria, fungi, and other microbes can use organic compounds like pentyl 2-methylpentanoate as a source of carbon and energy. mdpi.com While specific biodegradation studies on pentyl 2-methylpentanoate are limited, predictions indicate its susceptibility to this process. epa.gov

The efficiency of biodegradation in environmental matrices depends on several factors:

Bioavailability : In soil, the rate of biodegradation can be limited by how strongly the chemical sorbs to soil particles. nih.gov Sorption can reduce the amount of the chemical that is available to microorganisms. nih.gov

Oxygen Availability : Decomposition can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, though aerobic processes are often faster. libretexts.orgmdpi.com

Microbial Population : The presence of a diverse and adapted microbial community is essential for effective degradation. mdpi.com A mixture of different microbial species is often required to break down a mixture of pollutants. libretexts.org

The breakdown of esters by microorganisms is facilitated by specific enzymes. Esterases are a class of enzymes produced by many bacteria and fungi that catalyze the hydrolysis of ester bonds. researchgate.netresearchgate.net This enzymatic action splits the ester into its corresponding alcohol and carboxylic acid, which can then be further metabolized by the microorganisms. researchgate.net

The process of enzymatic degradation is highly specific and efficient. researchgate.net Lipases, another class of enzymes, are also known to catalyze esterification and, under the right conditions, the reverse reaction of hydrolysis. researchgate.net The presence of microorganisms possessing these enzymes in soil and water is key to the natural attenuation of pentyl 2-methylpentanoate.

Environmental Monitoring and Distribution Research

Information on the widespread environmental monitoring of pentyl 2-methylpentanoate is scarce. However, its presence has been detected in specific contexts, indicating its release into the environment from both natural and potentially anthropogenic sources.

One notable finding is the identification of pentyl 2-methylpentanoate as a volatile compound released from ripe Thai durian fruit (Durio zibethinus). semanticscholar.org This confirms a natural source of the compound, contributing to its distribution in the atmosphere of regions where this fruit is cultivated and consumed.

Additionally, related compounds such as ethyl 2-methylpentanoate have been identified in various fruits, and the general class of fatty acid esters is recognized for its contribution to the aroma and flavor of many plants. foodb.canih.gov While not direct evidence, this suggests that similar esters are common natural products. The compound is also listed among chemicals for which air quality testing methods are available, suggesting a potential, albeit unquantified, presence in industrial or indoor environments. ttilabs.com

Table 2: Documented Occurrences of Pentyl 2-methylpentanoate

| Source | Environmental Matrix | Type of Finding |

| Thai Durian Fruit (Durio zibethinus) semanticscholar.org | Air (as a volatile) | Natural Product |

Detection in Various Environmental Matrices

The detection of pentyl 2-methylpentanoate in environmental matrices such as water, soil, or air has not been widely reported in publicly available scientific literature. As a substance primarily used as a flavoring agent in food products, its potential pathways into the environment are linked to manufacturing processes and the disposal of consumer goods. sielc.comthegoodscentscompany.comfao.org

The analysis of volatile compounds in food and environmental samples is often conducted using methods like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net While these methods are capable of identifying a broad spectrum of esters, and related compounds like 2-methylpentanoic acid have been identified as VOCs from post-consumer plastic waste, specific detection of pentyl 2-methylpentanoate in environmental samples remains undocumented in peer-reviewed studies. ua.es

The table below summarizes potential environmental matrices and the status of detection for pentyl 2-methylpentanoate based on available information.

| Environmental Matrix | Detection Status | Potential Source / Pathway |

| Wastewater | Not Reported | Disposal of food products containing the flavor additive. |

| Surface Water | Not Reported | Effluent from wastewater treatment plants; runoff. |

| Soil | Not Reported | Land application of biosolids; landfill leachate. |

| Air | Not Reported | Volatilization from industrial use or waste. |

| Landfill Gas | Not Reported | Decomposition or volatilization from disposed consumer products. |

| Biota | Not Reported | Bioaccumulation from contaminated water or food sources. |